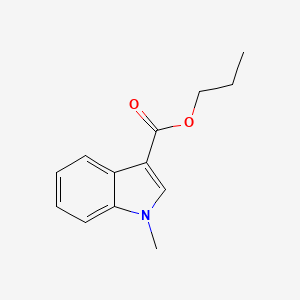
(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol (DMAIMD) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a derivative of the imidazole class of compounds and is composed of a dimethylaminomethyl group attached to a phenyl ring. DMAIMD has several unique properties that make it an attractive choice for a range of laboratory experiments.
Aplicaciones Científicas De Investigación
(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol has been studied extensively for its potential applications in scientific research. It has been used in a range of experiments, including studies of enzyme inhibition, protein folding, and drug metabolism. In addition, this compound has been used to study the regulation of gene expression and to investigate the effects of environmental toxins.
Mecanismo De Acción
The mechanism of action of (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol is not fully understood. However, it is thought to interact with proteins and enzymes in the body, leading to changes in the activity of these molecules. It is believed to interact with the active site of enzymes and to inhibit their activity. In addition, this compound has been shown to affect the folding of proteins, which can lead to changes in their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can affect the activity of enzymes and proteins, leading to changes in the regulation of gene expression and the metabolism of drugs. In addition, it has been shown to affect the folding of proteins, which can lead to changes in their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol in laboratory experiments is its stability. It is a highly stable compound, meaning that it can be used in a range of experiments without degradation. In addition, its solubility in a range of solvents makes it suitable for a variety of applications.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and its synthesis can be difficult to achieve. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for the study of (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol. Further research is needed to better understand its mechanism of action and to develop more efficient methods for its synthesis. In addition, more studies are needed to investigate its potential applications in the regulation of gene expression and the metabolism of drugs. Finally, further research is needed to explore its potential effects on protein folding and its potential toxicity.
Métodos De Síntesis
(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol can be synthesized through a reaction between dimethylaminomethyl chloride and 2-phenyl-1H-imidazole. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 0°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as the product. The reaction is typically completed in a few hours and yields a product with a purity of about 95-98%.
Propiedades
IUPAC Name |
[1-[(dimethylamino)methyl]imidazol-2-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)15-22-14-13-20-18(22)19(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEHUYFRIJVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)


![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
